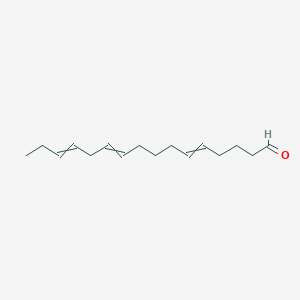

Hexadeca-5,10,13-trienal

Description

Hexadeca-7,10,13-trienal (IUPAC name: (7Z,10Z,13Z)-hexadeca-7,10,13-trienal) is a 16-carbon unsaturated aldehyde featuring three cis-conjugated double bonds at positions 7, 10, and 13. Its molecular formula is C₁₆H₂₆O, with a molecular weight of 234.38 g/mol . This compound is naturally occurring and has been identified as a significant component (8.45%) in the essential oil extracted from the leaves of Artocarpus heterophyllus Lamk. (jackfruit), where it contributes to the plant's aromatic profile . It is also synthesized for applications in perfumery and marine biology research, particularly in studies involving green algae (Ulva pertusa) .

Propriétés

Numéro CAS |

919530-85-1 |

|---|---|

Formule moléculaire |

C16H26O |

Poids moléculaire |

234.38 g/mol |

Nom IUPAC |

hexadeca-5,10,13-trienal |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,6-7,11-12,16H,2,5,8-10,13-15H2,1H3 |

Clé InChI |

CXYDKULTGBVCJB-UHFFFAOYSA-N |

SMILES canonique |

CCC=CCC=CCCCC=CCCCC=O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’hexadéca-5,10,13-triénal peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de Wittig, dans laquelle un ylure de phosphonium réagit avec un aldéhyde pour former le produit souhaité. Les conditions réactionnelles comprennent généralement l’utilisation d’une base forte telle que l’hydrure de sodium ou le tert-butylate de potassium, et la réaction est réalisée sous atmosphère inerte pour éviter l’oxydation .

Méthodes de production industrielle

La production industrielle de l’hexadéca-5,10,13-triénal peut impliquer des réactions de Wittig à grande échelle ou d’autres voies de synthèse qui assurent un rendement et une pureté élevés. Le choix de la méthode dépend de facteurs tels que le coût, la disponibilité des matières premières et l’échelle de production souhaitée.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’hexadéca-5,10,13-triénal a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément de construction en synthèse organique et comme réactif dans diverses réactions chimiques.

Biologie : Étudié pour son rôle dans les processus biologiques et comme composé bioactif potentiel.

Médecine : Investigué pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antimicrobiens.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Applications De Recherche Scientifique

Nutritional Applications

Research indicates that hexadeca-5,10,13-trienal is found in certain marine algae, such as Ulva lactuca, which are recognized for their health benefits. The compound has been linked to:

- Antioxidant Properties : Hexadeca-5,10,13-trienal exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells. This property is particularly important in preventing chronic diseases related to inflammation and aging .

- Lipid Metabolism : Studies suggest that compounds like hexadeca-5,10,13-trienal can influence lipid metabolism positively. They may help regulate cholesterol levels and improve overall cardiovascular health by promoting a favorable fatty acid profile .

Pharmaceutical Applications

Hexadeca-5,10,13-trienal's bioactive nature makes it a candidate for pharmaceutical development:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. This suggests potential applications in developing anti-inflammatory drugs or supplements aimed at conditions like arthritis or cardiovascular diseases .

- Cellular Integrity : Research indicates that hexadeca-5,10,13-trienal can enhance cellular integrity and function. This aspect is crucial for developing therapies targeting cellular damage caused by various diseases .

Pest Management

In agricultural contexts, hexadeca-5,10,13-trienal has been studied for its role as a natural pesticide:

- Pheromone Activity : The compound has been identified as a pheromone in certain insect species. Its application can be utilized in pest management strategies to disrupt mating patterns of pests like Phyllocnistis citrella, thereby reducing crop damage without resorting to synthetic pesticides .

Case Study 1: Nutritional Benefits of Ulva lactuca

A study conducted on Ulva lactuca highlighted the presence of hexadeca-5,10,13-trienal among other bioactive compounds. The research demonstrated that the consumption of this algae could lead to improved lipid profiles in subjects consuming it regularly. The study emphasized the potential for developing functional foods enriched with this compound to promote heart health .

Case Study 2: Pheromone-Based Pest Control

Another study investigated the effectiveness of hexadeca-5,10,13-trienal as a pheromone for managing the citrus leafminer (Phyllocnistis citrella). Field trials showed that traps baited with this compound significantly reduced pest populations compared to control groups without pheromone lures. This case underscores the potential for natural compounds in sustainable agriculture practices .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Nutritional Science | Antioxidant and lipid metabolism | Reduces oxidative stress; improves lipid profiles |

| Pharmaceuticals | Anti-inflammatory agent | Potential for reducing inflammation markers |

| Pest Management | Natural pesticide | Effective in disrupting pest mating patterns |

Mécanisme D'action

Le mécanisme d’action de l’hexadéca-5,10,13-triénal implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un électrophile, réagissant avec des sites nucléophiles sur les biomolécules. Cela peut entraîner la formation d’adduits covalents, ce qui peut modifier la fonction des protéines et d’autres macromolécules .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Key Differences

Double Bond Arrangement :

- Hexadeca-7,10,13-trienal has three isolated cis double bonds, whereas (4E,6E,11Z)-hexadecatrienal features conjugated double bonds at positions 4, 6, and 11. This conjugation increases its retention index by ~145 units compared to hexadecanal .

- The position of double bonds influences volatility and biological activity. For example, moth pheromones like (4E,6E,11Z)-hexadecatrienal are highly species-specific due to stereochemical precision .

Biological Roles :

- Hexadeca-7,10,13-trienal is primarily associated with plant essential oils and marine algae, suggesting roles in plant defense or allelopathy .

- In contrast, (4E,6E,11Z)-hexadecatrienal functions as a sex pheromone in moths, demonstrating the evolutionary adaptation of polyunsaturated aldehydes in insect communication .

Industrial and Synthetic Relevance: Mono-unsaturated aldehydes like (E)-10-hexadecenal are easier to synthesize and are used in pharmaceuticals, while trienals require advanced methods due to stereochemical complexity .

Research Findings

Natural Occurrence and Extraction

- Hexadeca-7,10,13-trienal was isolated from Artocarpus heterophyllus leaves via steam distillation and GC-MS, constituting 8.45% of the essential oil . Its presence in marine algae (Ulva pertusa) highlights its ecological role in aquatic systems .

- Comparative studies on moth pheromones revealed that trienals with conjugated double bonds (e.g., 4,6,11 positions) exhibit higher retention indices (~1961) than non-conjugated analogues, aiding in their identification via gas chromatography .

Activité Biologique

Hexadeca-5,10,13-trienal is a long-chain unsaturated aldehyde with significant biological activity, particularly in ecological and biochemical contexts. This compound has garnered attention due to its roles in various biological processes, including pheromone signaling in insects and potential health benefits in human applications.

Chemical Structure and Properties

Hexadeca-5,10,13-trienal (C16H26O) features three double bonds located at the 5th, 10th, and 13th carbon positions of the chain. Its structure can be represented as follows:

This configuration contributes to its reactivity and biological functions.

1. Pheromone Activity

Hexadeca-5,10,13-trienal has been identified as a component of pheromones in various insect species. It plays a crucial role in mating behaviors, serving as an attractant for male moths seeking females. This functionality is vital for reproduction and population control among species such as the cocoa pod borer moth (Conopomorpha cramerella) .

2. Antioxidant Properties

Research indicates that hexadeca-5,10,13-trienal exhibits antioxidant properties. Antioxidants are critical in neutralizing free radicals and preventing oxidative stress, which can lead to cellular damage and various diseases. The compound's effectiveness as an antioxidant has been supported by studies demonstrating its ability to scavenge free radicals .

3. Health Benefits

Preliminary studies suggest that hexadeca-5,10,13-trienal may have health-related applications due to its influence on lipid metabolism and cellular integrity. It is hypothesized that compounds like hexadeca-5,10,13-trienal can contribute positively to metabolic processes .

Study on Insect Behavior

In a controlled study examining the mating behavior of cocoa pod borer moths, hexadeca-5,10,13-trienal was shown to significantly increase male attraction to female pheromones. The study utilized traps baited with synthetic versions of the compound and recorded a marked increase in male captures compared to control traps without the compound .

Antioxidant Efficacy Assessment

A comparative analysis of hexadeca-5,10,13-trienal's antioxidant activity was conducted using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that the compound exhibited a significant reduction in DPPH absorbance at varying concentrations, suggesting strong free radical scavenging activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Hexadeca-5,10,13-trienal | Three double bonds | Pheromone activity; antioxidant properties |

| Hexadeca-10,12,14-trien-1-ol | Hydroxy group; three double bonds | Pheromone component for different insects |

| (Z,Z,Z)-Hexadeca-7,10,13-trienal | Three double bonds | Antioxidant properties |

The comparison highlights the structural similarities and differences that influence their respective biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.